6-Bromo-4-chloro-2,3-difluorophenol

Descripción

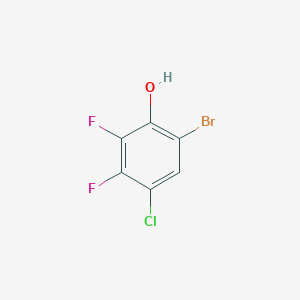

6-Bromo-4-chloro-2,3-difluorophenol is a halogenated phenolic compound with the molecular formula C₆H₂BrClF₂O. Its structure features bromine and chlorine substituents at positions 6 and 4, respectively, and fluorine atoms at positions 2 and 3. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, methyl 6-bromo-4-chloro-2,3-difluorobenzoate (a related ester) is listed as a liquid with 95% purity, suggesting that the parent phenol may undergo derivatization for specific synthetic purposes .

Propiedades

IUPAC Name |

6-bromo-4-chloro-2,3-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYFTMSWCURAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2,3-difluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a phenol derivative undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of 6-Bromo-4-chloro-2,3-difluorophenol may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-4-chloro-2,3-difluorophenol can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Bromo-4-chloro-2,3-difluorophenol has the molecular formula and a molecular weight of approximately 243.43 g/mol. The compound features a hydroxyl group (-OH) attached to a benzene ring that is further substituted with two fluorine atoms at the 2 and 3 positions, a bromine atom at the 6 position, and a chlorine atom at the 4 position. This unique combination of halogens enhances its reactivity and stability compared to similar compounds.

Pharmaceutical Applications

One of the most promising applications of 6-Bromo-4-chloro-2,3-difluorophenol lies in drug discovery and development. The compound's halogen substitutions can significantly affect its interaction with biological macromolecules, making it an interesting candidate for enzyme inhibition studies.

Enzyme Inhibition Studies

Research indicates that 6-Bromo-4-chloro-2,3-difluorophenol may serve as a probe in biochemical assays. Its ability to inhibit specific enzymes can be leveraged in the development of new therapeutic agents. For example, compounds with similar structures have shown potential as inhibitors for various targets involved in diseases such as cancer and bacterial infections.

Agricultural Applications

The compound may also find applications in agriculture as an intermediate in the synthesis of bioactive compounds. Research into halogenated phenols has indicated that they can exhibit herbicidal or fungicidal properties, potentially leading to the development of new agrochemicals.

Material Science

In the realm of material science, 6-Bromo-4-chloro-2,3-difluorophenol can be utilized as a building block in organic synthesis. Its unique structure allows for the development of new materials with tailored properties for specific applications, such as coatings or polymers.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 6-Bromo-4-chloro-2,3-difluorophenol:

- Biochemical Assays : In one study, researchers used this compound to investigate its binding affinity to specific enzymes involved in metabolic pathways. The results indicated strong inhibition potential, suggesting further exploration for therapeutic use.

- Synthesis of Agrochemicals : Another case study focused on synthesizing derivatives of this compound that exhibited antifungal activity against common agricultural pathogens. The findings suggested that modifications to the halogen positions could enhance efficacy.

- Material Development : Research into polymer chemistry has shown that incorporating 6-Bromo-4-chloro-2,3-difluorophenol into polymer matrices can improve thermal stability and chemical resistance, making it suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloro-2,3-difluorophenol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity and function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following compounds are structurally related to 6-bromo-4-chloro-2,3-difluorophenol, differing in halogen placement, substituent types, or functional groups:

Physicochemical Properties

- Acidity: The number and position of electron-withdrawing halogens significantly influence acidity. For instance, 4-bromo-2,3,6-trifluorophenol (pKa ~6–7, estimated) is more acidic than 4-bromo-2,3-difluorophenol (pKa ~8–9) due to the additional fluorine atom enhancing the electron-withdrawing effect .

- Melting Points: Limited data are available, but trifluorinated analogs (e.g., 4-bromo-2,3,6-trifluorophenol) may exhibit lower melting points compared to dichloro-difluoro derivatives due to reduced symmetry .

- Reactivity : The target compound’s chlorine at C4 may facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas ester derivatives like methyl 6-bromo-4-chloro-2,3-difluorobenzoate are more stable toward oxidation .

Actividad Biológica

6-Bromo-4-chloro-2,3-difluorophenol is a halogenated phenolic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its antiviral, antibacterial, and cytotoxic properties.

- Molecular Formula : C₆H₄BrClF₂O

- Molecular Weight : 227.45 g/mol

- Structure : The compound features a phenolic structure with bromine, chlorine, and difluoromethyl substitutions that influence its biological properties.

Antiviral Activity

Research has demonstrated that halogenated phenolic compounds often exhibit significant antiviral activity. For instance, studies show that derivatives of similar structures have been effective against various viral strains:

| Compound | Viral Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Vaccinia virus | 1.92 µg/ml |

| 6-Bromo-4-chloro-2,3-difluorophenol | Herpes simplex | Not specified |

The antiviral efficacy of 6-bromo derivatives suggests potential applications in treating viral infections. The specific activity of 6-bromo-4-chloro-2,3-difluorophenol against viruses like Herpes simplex remains to be fully elucidated but aligns with the observed trends in similar compounds .

Antibacterial Activity

The antibacterial properties of halogenated phenolic compounds are notable. Studies indicate that compounds with bromine and chlorine substitutions can exhibit bactericidal effects against pathogenic bacteria while preserving probiotic flora:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 6-Bromo-4-chloro-2,3-difluorophenol | Gram-positive bacteria | Moderate |

| 8-Bromo-6-chloroflavone | E. coli | Significant inhibition |

The presence of halogens in the structure enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death. This mechanism may explain the moderate antibacterial activity observed in laboratory settings .

Cytotoxicity

Cytotoxicity assays have revealed that certain halogenated phenolic compounds can induce apoptosis in cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6-Bromo-4-chloro-2,3-difluorophenol | M-HeLa | Not specified |

| Lead compound (similar structure) | MCF-7 | Comparable to Doxorubicin |

In vitro studies suggest that these compounds can trigger apoptotic pathways, particularly in cancer cells, making them potential candidates for further development as anticancer agents .

Case Studies

- Antiviral Screening : A study investigated a series of brominated quinazolinones for their antiviral effects against various viruses. The findings indicated that while some derivatives showed potent activity, others did not exhibit significant cytoprotection against viral infections.

- Antibacterial Evaluation : In another study focusing on flavonoids with halogen substitutions, it was found that certain compounds could selectively inhibit pathogenic bacteria without harming beneficial gut microbiota. This selectivity is critical for therapeutic applications in gut health management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.